Cas no 2137629-20-8 (8-chloro-4-N-ethyl-6-methylquinoline-3,4-diamine)

8-chloro-4-N-ethyl-6-methylquinoline-3,4-diamine 化学的及び物理的性質
名前と識別子
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- 8-chloro-N4-ethyl-6-methylquinoline-3,4-diamine
- 8-chloro-4-N-ethyl-6-methylquinoline-3,4-diamine
- 3,4-Quinolinediamine, 8-chloro-N4-ethyl-6-methyl-
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- インチ: 1S/C12H14ClN3/c1-3-15-12-8-4-7(2)5-9(13)11(8)16-6-10(12)14/h4-6H,3,14H2,1-2H3,(H,15,16)
- InChIKey: HLEBEUNVONFWRO-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC(C)=CC2C1=NC=C(C=2NCC)N
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 236
- トポロジー分子極性表面積: 50.9
- 疎水性パラメータ計算基準値(XlogP): 2.9
8-chloro-4-N-ethyl-6-methylquinoline-3,4-diamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-362376-0.5g |
8-chloro-N4-ethyl-6-methylquinoline-3,4-diamine |
2137629-20-8 | 95.0% | 0.5g |
$713.0 | 2025-03-18 | |
Enamine | EN300-362376-1.0g |
8-chloro-N4-ethyl-6-methylquinoline-3,4-diamine |
2137629-20-8 | 95.0% | 1.0g |
$743.0 | 2025-03-18 | |
Enamine | EN300-362376-0.25g |
8-chloro-N4-ethyl-6-methylquinoline-3,4-diamine |
2137629-20-8 | 95.0% | 0.25g |
$683.0 | 2025-03-18 | |
Enamine | EN300-362376-5.0g |
8-chloro-N4-ethyl-6-methylquinoline-3,4-diamine |
2137629-20-8 | 95.0% | 5.0g |
$2152.0 | 2025-03-18 | |
Enamine | EN300-362376-0.05g |
8-chloro-N4-ethyl-6-methylquinoline-3,4-diamine |
2137629-20-8 | 95.0% | 0.05g |
$624.0 | 2025-03-18 | |
Enamine | EN300-362376-2.5g |
8-chloro-N4-ethyl-6-methylquinoline-3,4-diamine |
2137629-20-8 | 95.0% | 2.5g |
$1454.0 | 2025-03-18 | |
Enamine | EN300-362376-0.1g |
8-chloro-N4-ethyl-6-methylquinoline-3,4-diamine |
2137629-20-8 | 95.0% | 0.1g |
$653.0 | 2025-03-18 | |
Enamine | EN300-362376-10.0g |
8-chloro-N4-ethyl-6-methylquinoline-3,4-diamine |
2137629-20-8 | 95.0% | 10.0g |
$3191.0 | 2025-03-18 |
8-chloro-4-N-ethyl-6-methylquinoline-3,4-diamine 関連文献
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Malti Bansal,Ritu Srivastava,C. Lal,M. N. Kamalasanan,L. S. Tanwar Nanoscale, 2009,1, 317-330
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
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Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
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9. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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8-chloro-4-N-ethyl-6-methylquinoline-3,4-diamineに関する追加情報
Introduction to 8-Chloro-4-N-Ethyl-6-Methylquinoline-3,4-Diamine (CAS No. 2137629-20-8)
8-Chloro-4-N-Ethyl-6-methylquinoline-3,4-diamine (CAS No. 2137629-20-8) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of quinolines, which are known for their diverse biological activities, including antimalarial, antibacterial, and anticancer properties. The unique structural features of 8-chloro-4-N-ethyl-6-methylquinoline-3,4-diamine make it a promising candidate for various therapeutic applications.
The chemical structure of 8-chloro-4-N-ethyl-6-methylquinoline-3,4-diamine is characterized by a quinoline core with specific substituents at the 8-, 4-, and 6-positions. The presence of a chlorine atom at the 8-position and an ethylamino group at the 4-position, along with a methyl group at the 6-position, imparts unique chemical and biological properties to this molecule. These substituents play a crucial role in modulating the compound's interactions with biological targets, making it a valuable tool in drug discovery and development.
Recent studies have highlighted the potential of 8-chloro-4-N-ethyl-6-methylquinoline-3,4-diamine in various therapeutic areas. One of the most promising applications is in the treatment of infectious diseases. Research has shown that this compound exhibits potent antimalarial activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. This finding is particularly significant given the increasing prevalence of drug-resistant malaria, which poses a major global health challenge.
In addition to its antimalarial properties, 8-chloro-4-N-ethyl-6-methylquinoline-3,4-diamine has also demonstrated antibacterial activity against a range of Gram-positive and Gram-negative bacteria. This broad-spectrum activity makes it a potential candidate for developing new antibiotics to combat multidrug-resistant bacterial infections. The mechanism of action of this compound involves disrupting bacterial cell wall synthesis and inhibiting essential enzymes involved in bacterial metabolism.
The anticancer potential of 8-chloro-4-N-ethyl-6-methylquinoline-3,4-diamine has also been explored in several preclinical studies. Research has shown that this compound can induce apoptosis in various cancer cell lines, including those derived from lung, breast, and colon cancers. The mechanism underlying its anticancer activity involves the modulation of key signaling pathways such as p53 and PI3K/Akt, which are frequently dysregulated in cancer cells.
The pharmacokinetic properties of 8-chloro-4-N-ethyl-6-methylquinoline-3,4-diamine have been investigated to assess its suitability as a therapeutic agent. Studies have shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. It has good oral bioavailability and can be effectively delivered to target tissues. Additionally, the compound shows low toxicity in preclinical models, which is an important consideration for its further development as a drug candidate.
To further understand the biological activities and mechanisms of action of 8-chloro-4-N-ethyl-6-methylquinoline-3,4-diamine, ongoing research is focused on elucidating its interactions with specific protein targets. Techniques such as X-ray crystallography and molecular docking studies are being employed to gain insights into the binding modes and affinity of this compound with its targets. These studies will provide valuable information for optimizing the structure and improving the therapeutic efficacy of this molecule.
In conclusion, 8-chloro-4-N-ethyl-6-methylquinoline-3,4-diamine (CAS No. 2137629-20-8) is a promising compound with diverse biological activities that make it an attractive candidate for drug development. Its antimalarial, antibacterial, and anticancer properties have been validated through extensive preclinical studies, and ongoing research continues to uncover new applications and mechanisms of action. As the field of medicinal chemistry advances, compounds like 8-chloro-4-N-Ethyl-6-Methylquinoline-3,4-Diamine will play a crucial role in addressing unmet medical needs and improving patient outcomes.
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